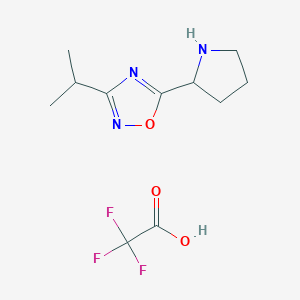

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate

Description

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate (CAS: 1609406-28-1) is a heterocyclic compound with the molecular formula C₉H₁₅N₃O·C₂HF₃O₂ and a molecular weight of 295.29 g/mol. It exists as a racemic mixture (stereochemistry: RACEMIC) and is typically provided in solid form with a purity of 95% . The compound features a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and a pyrrolidinyl moiety at position 5, forming a trifluoroacetate salt. This salt form enhances solubility in polar solvents, a critical factor in pharmaceutical applications .

Key physicochemical properties include:

Properties

IUPAC Name |

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.C2HF3O2/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRUVALCERAESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCN2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609406-28-1 | |

| Record name | 1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of an appropriate hydrazide derivative with a suitable isocyanate or isothiocyanate in the presence of trifluoroacetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation reactions may yield corresponding oxo-compounds or carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted oxadiazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a unique oxadiazole ring structure that contributes to its biological activity. The trifluoroacetate moiety enhances its solubility and stability, making it suitable for various applications in research and development.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of oxadiazoles exhibit antimicrobial properties. Research has shown that compounds similar to 3-isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate can inhibit the growth of bacteria and fungi, which makes them promising candidates for developing new antibiotics .

- Antitumor Potential

- Neurological Research

Agrochemical Applications

- Pesticide Development

- Herbicide Activity

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Salt Form Variations

The following table compares 3-isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate with structurally analogous oxadiazole derivatives:

Key Observations:

- Salt Forms: The trifluoroacetate salt (target compound) and hydrochloride derivatives (e.g., ) improve solubility compared to non-salted analogs (e.g., ).

- Lipophilicity: The target compound’s LogP (0.48) is lower than non-salted analogs like 3-isopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole (predicted higher LogP due to lack of polar salt), suggesting differences in membrane permeability .

Pharmacological Activity Comparisons

Antitumor Activity:

- Triazole Derivatives: Compounds such as [1,2,4]triazole-3-thiol demonstrated cytotoxic activity against HCT-116 colon carcinoma cells, with IC₅₀ values comparable to Vinblastine .

Antimicrobial and Anti-inflammatory Activity:

- General Oxadiazole Activity: 1,2,4-oxadiazole derivatives are known for broad-spectrum antimicrobial, anti-inflammatory, and antidiabetic activities due to their hydrogen-bonding capacity with biomacromolecules . The pyrrolidinyl and isopropyl substituents in the target compound may enhance these interactions, though specific studies are lacking .

Biological Activity

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate (CAS No. 1609406-28-1) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer potential, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H16F3N3O3

- Molecular Weight: 295.26 g/mol

- Structure: The compound features an oxadiazole ring substituted with isopropyl and pyrrolidine groups, contributing to its biological efficacy.

Biological Activity Overview

-

Anticancer Properties

- The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer activity. Research indicates that compounds with this structure can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of growth factors and enzymes involved in cancer proliferation .

- Specific studies have shown that derivatives of the oxadiazole scaffold exhibit significant cytotoxicity against various cancer types, including breast and lung cancers. For instance, compounds similar to 3-isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole have demonstrated IC50 values in the nanomolar range against several cancer cell lines .

-

Mechanisms of Action

- The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as nucleic acids and proteins. This interaction can lead to:

- Inhibition of Enzymes: It targets enzymes like thymidylate synthase and histone deacetylases (HDAC), crucial for DNA synthesis and modification .

- Induction of Apoptosis: Studies have indicated that treatment with oxadiazole derivatives can activate apoptotic pathways in cancer cells, evidenced by increased caspase activity .

- Antioxidant Activity: Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells .

- The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as nucleic acids and proteins. This interaction can lead to:

Study 1: Anticancer Efficacy

A recent study evaluated the antiproliferative effects of various 1,3,4-oxadiazole derivatives on A549 lung cancer cells. The results indicated that certain derivatives achieved over 70% growth inhibition at low concentrations (IC50 < 0.01 µM) .

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies of this compound against known cancer targets. The docking results suggested strong binding affinities to thymidylate synthase and HDACs, supporting its potential as a therapeutic agent in oncology .

Data Tables

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A549 | <0.01 | Enzyme Inhibition |

| Apoptosis Induction | MDA-MB-435 | 0.229 | Caspase Activation |

| Antioxidant | Various | Various | ROS Scavenging |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of amidoxime precursors with activated carbonyl derivatives. Key steps include:

- Using trifluoroacetic acid (TFA) or its anhydride for cyclization, which facilitates oxadiazole ring formation under mild conditions .

- Employing Staudinger/aza-Wittig reactions for regioselective assembly of bis-oxadiazole scaffolds .

- Optimizing reaction time and temperature (e.g., reflux in acetonitrile or DMF) to improve yields, typically ranging from 50–75% .

- Characterization : Confirm product purity via / NMR, IR (C=N/C-O stretches at 1650–1750 cm), and LC-MS (e.g., [M+H]+ ion) .

Q. How should researchers handle the compound’s stability and solubility in experimental settings?

- Stability : The trifluoroacetate counterion may hydrolyze under basic conditions. Store the compound at –20°C in anhydrous DMSO or acetonitrile to prevent degradation .

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal. For aqueous buffers, use pH 6.5 ammonium acetate (adjusted with acetic acid) to maintain stability during HPLC analysis .

Q. What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazole derivatives?

- Key Methods :

- NMR : NMR detects pyrrolidinyl proton environments (δ 2.5–3.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). NMR confirms TFA presence (δ –75 to –78 ppm) .

- Mass Spectrometry : High-resolution LC-MS identifies molecular ions (e.g., CHFNO) and fragmentation patterns .

- IR : Look for oxadiazole ring vibrations (C=N at 1600–1650 cm, C-O at 1200–1250 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 1,2,4-oxadiazoles?

- Analysis : Discrepancies arise from competing pathways (e.g., cyclization vs. ANRORC rearrangement). Mitigate by:

- Screening catalysts (e.g., TFA vs. TfO) to favor cyclization over side reactions .

- Using kinetic studies (e.g., in situ IR monitoring) to identify optimal reaction windows .

Q. What strategies enhance the biological activity of 1,2,4-oxadiazole derivatives in drug discovery?

- SAR Insights :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3 to improve antibacterial potency against Xanthomonas spp. .

- Hybridize with chalcone moieties to enhance nematocidal activity (e.g., 80% mortality against Bursaphelenchus xylophilus at 100 µg/mL) .

Q. How do metal coordination properties of oxadiazoles influence their applications?

- Coordination Chemistry :

- Oxadiazoles act as bidentate ligands via N and O atoms, forming stable complexes with Cu(II) or Zn(II). These complexes show enhanced luminescence or catalytic activity .

- Characterize complexes via X-ray crystallography and DFT calculations to map electronic effects .

Q. What analytical methods best quantify trace impurities in 1,2,4-oxadiazole derivatives?

- HPLC Optimization :

- Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 20 min) for baseline separation of TFA and unreacted precursors .

- Validate with spiked recovery tests (≥98% accuracy) .

Methodological Notes for Contradictory Data

- Synthetic Yields : Cross-validate cyclization methods (e.g., TFA vs. TFAA) in parallel reactions to identify solvent-dependent side products .

- Biological Activity : Address variability by standardizing assay protocols (e.g., CLSI guidelines for antimicrobial tests) and testing across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.